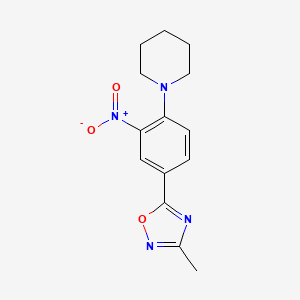
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also interact with nitric oxide to produce a fluorescent signal.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in animal models. It has also been shown to produce a fluorescent signal in the presence of nitric oxide in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also relatively easy to synthesize using standard laboratory equipment. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its use in certain applications.
Orientations Futures
There are several future directions for research on 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a therapeutic agent. Another direction is to optimize its use as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, further research can be done to elucidate its mechanism of action and explore its potential use in other fields such as materials science and electronics.
In conclusion, 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been studied for its anti-inflammatory and anti-tumor properties and its potential use as a fluorescent probe for detecting nitric oxide in biological systems. Further research is needed to fully understand its mechanism of action and explore its potential use in other fields.
Méthodes De Synthèse
The synthesis of 3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole involves the reaction of 3-nitro-4-(piperidin-1-yl)aniline with methyl chloroformate in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
3-methyl-5-(3-nitro-4-(piperidin-1-yl)phenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems. In materials science, it has been explored for its potential use as a molecular switch in electronic devices.
Propriétés
IUPAC Name |
3-methyl-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-15-14(21-16-10)11-5-6-12(13(9-11)18(19)20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOJVWXZCWVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


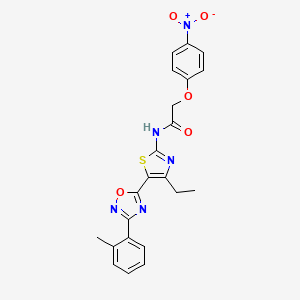
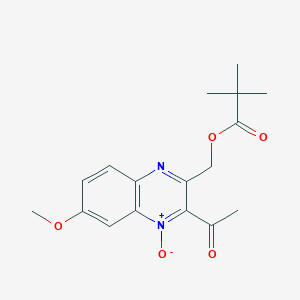

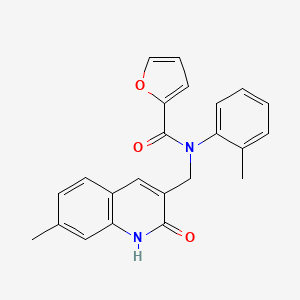
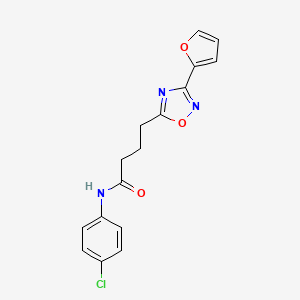


![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714005.png)
![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)



